1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea
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Overview
Description
1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea is a complex organic compound that features a unique combination of pyrazole, pyridine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Urea Formation: The final step involves the reaction of the pyrazole-pyridine-thiophene intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole, pyridine, or thiophene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Research: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea: shares similarities with other pyrazole, pyridine, and thiophene derivatives.
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 3,5-dimethylpyrazole.
Pyridine Derivatives: Compounds with pyridine rings, such as 2-methylpyridine.
Thiophene Derivatives: Compounds with thiophene rings, such as 2-thiophenemethanol.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-20-12(9-13(19-20)11-4-6-16-7-5-11)10-17-15(21)18-14-3-2-8-22-14/h2-9H,10H2,1H3,(H2,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVFHJWRUKGVDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)NC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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